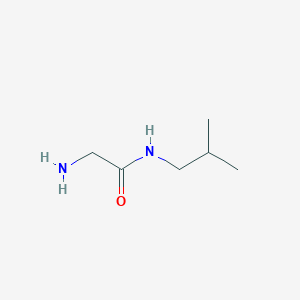

2-amino-N-isobutylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

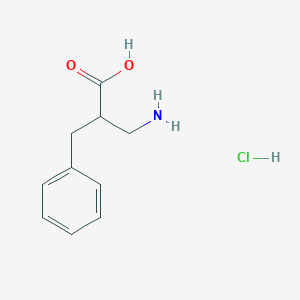

Molecular Structure Analysis

The molecular structure of “2-amino-N-isobutylacetamide” consists of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 130.110613074 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-isobutylacetamide” include a molecular weight of 130.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The topological polar surface area is 55.1 Ų . The compound has a density of 0.9±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Microbial Production of Isobutanol

2-Amino-N-isobutylacetamide is related to the production of isobutanol in microorganisms. A study on Corynebacterium glutamicum, an amino-acid-producing microorganism, demonstrated increased tolerance to isobutanol and showed promise for engineering higher chain alcohol production using 2-keto acid pathways (Smith, Cho, & Liao, 2010).

Role in Amino Acid Metabolism in Plants

2-Amino-N-isobutylacetamide plays a role in the amino acid metabolism in plants. It is a substrate for the synthesis of various amino acids and is involved in regulating acid-base balance and transferring nitrogen between tissues (Forde & Lea, 2007).

Analytical Chemistry

In analytical chemistry, 2-amino-N-isobutylacetamide is compared with other derivatization agents for GC analysis of amino acids. Its effectiveness in esterification/acylation procedures offers a preferable approach in many cases, especially in the analysis of lyophilized microbial cultures (Sobolevsky et al., 2003).

Production of Gamma-Aminobutyric Acid

Research on the fermentative production of Gamma-Aminobutyric Acid (GABA) from glucose by Corynebacterium glutamicum, using 2-amino-N-isobutylacetamide pathways, resulted in high GABA titers. This study shows the potential of using these pathways for efficient biotechnological production of GABA (Jorge et al., 2017).

Functional Characterization in Amino Acid Transport

The cloning and functional characterization of ATA2, a transporter responsible for system A amino acid transport activity, were facilitated by understanding compounds like 2-amino-N-isobutylacetamide. This transporter mediates Na+-dependent transport of specific substrates for system A and is crucial in physiological and pathological states (Sugawara et al., 2000).

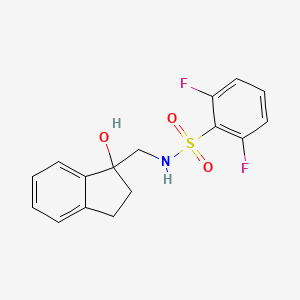

Corrosion Inhibition

A study involving the simulation of molecular interactions of amino acid compounds, including derivatives of 2-amino-N-isobutylacetamide, demonstrated their inhibitive properties on mild steel in an aqueous hydrochloric acid solution. This indicates their potential as corrosion inhibitors (Gómez et al., 2005).

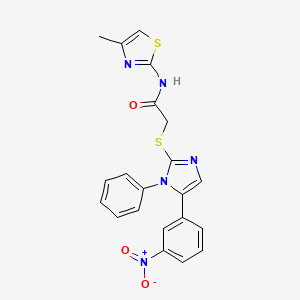

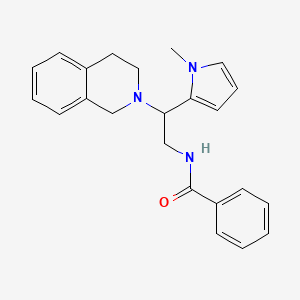

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds derived from 2-amino-N-isobutylacetamide and related compounds has been conducted. These studies contribute to the development of novel compounds with potential pharmaceutical applications (Shaaban, 2017).

Oligomeric Epoxide–Amine Adducts

The creation of novel oligomeric thermoresponsive epoxide–amine adducts using 2-amino-N-isobutylacetamide was researched. These oligomers exhibit lower critical solution temperature behavior in water, opening new avenues in polymer science (Fischer & Ritter, 2013).

Fluorescence Activation by Microhydration

A study demonstrated that the fluorescence of 2-aminopurine, a fluorescent isomer of adenine, can be significantly increased through microhydration. This finding is critical for its use as a fluorescent probe in biochemical settings (Lobsiger et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetBcr-Abl and HDAC1 . These targets play crucial roles in cellular processes such as cell growth and apoptosis.

Mode of Action

For instance, they can bind to the active sites of Bcr-Abl and HDAC1, thereby inhibiting their function .

Biochemical Pathways

Inhibition of Bcr-Abl and HDAC1 can disrupt these pathways, leading to downstream effects such as cell cycle arrest or programmed cell death .

Result of Action

Inhibition of targets like bcr-abl and hdac1 can lead to significant changes in cellular processes, potentially leading to cell cycle arrest or apoptosis .

Propiedades

IUPAC Name |

2-amino-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)4-8-6(9)3-7/h5H,3-4,7H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSSLJCGIBNHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-isobutylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)

![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)

![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)

![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)